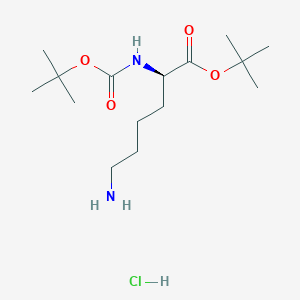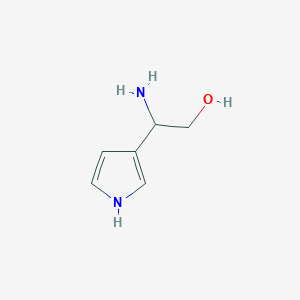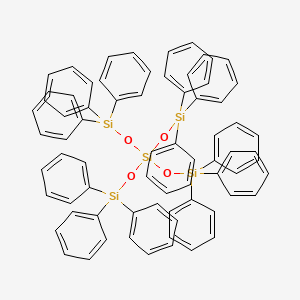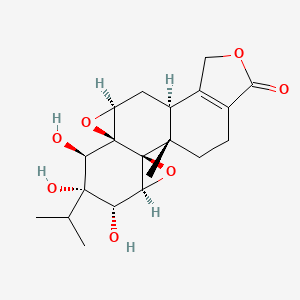![molecular formula C7H6N2OS B12829890 (1H-Benzo[d]imidazol-2-yl)sulfanol CAS No. 72255-31-3](/img/structure/B12829890.png)
(1H-Benzo[d]imidazol-2-yl)sulfanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-Benzo[d]imidazol-2-yl)sulfanol is a heterocyclic compound that features a benzimidazole ring fused with a sulfanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Benzo[d]imidazol-2-yl)sulfanol typically involves the reaction of o-phenylenediamine with sulfur-containing reagents under specific conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and sulfur as a reagent . The reaction proceeds under mild conditions to form the desired benzimidazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1H-Benzo[d]imidazol-2-yl)sulfanol can undergo various chemical reactions, including:
Oxidation: The sulfanol group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
(1H-Benzo[d]imidazol-2-yl)sulfanol is used as a building block in organic synthesis.
Biology and Medicine
The compound has shown potential in medicinal chemistry due to its biological activity. It is being investigated for its antimicrobial, antiviral, and anticancer properties .
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other functional materials. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of (1H-Benzo[d]imidazol-2-yl)sulfanol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metal ions is a key feature .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: A parent compound with a similar structure but lacking the sulfanol group.
Thiabendazole: A benzimidazole derivative with antifungal properties.
Omeprazole: A benzimidazole-based drug used to treat acid reflux.
Uniqueness
(1H-Benzo[d]imidazol-2-yl)sulfanol is unique due to the presence of the sulfanol group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
72255-31-3 |
|---|---|
Fórmula molecular |
C7H6N2OS |
Peso molecular |
166.20 g/mol |
Nombre IUPAC |
2-hydroxysulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C7H6N2OS/c10-11-7-8-5-3-1-2-4-6(5)9-7/h1-4,10H,(H,8,9) |
Clave InChI |
QAMRQEMANWKFAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)SO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-([1,2,4]Triazolo[4,3-a]pyrazin-6-yl)ethan-1-one](/img/structure/B12829812.png)
![4-Amino-1-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidin-2(1H)-one](/img/structure/B12829820.png)

![5-ethoxy-2-propyl-1H-benzo[d]imidazole](/img/structure/B12829834.png)




![(3',4'-Dihydro-2'h-spiro[cyclopropane-1,1'-naphthalen]-2-yl)methanamine](/img/structure/B12829869.png)



![4-[(5-Chloro-2-thienyl)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12829913.png)

